molecular formula C16H20N2O3S B2818027 ({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane CAS No. 866008-03-9

({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane

Cat. No. B2818027
M. Wt: 320.41
InChI Key: OHTKDLZIDUKGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane” is a chemical substance with the CAS No. 866008-03-91. It has a molecular formula of C16H20N2O3S and a molecular weight of 320.411. This product is intended for research use only and is not meant for human or veterinary use1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. For detailed synthesis information, it’s recommended to refer to specialized chemical databases or literature.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H20N2O3S1. However, the specific structural diagram or 3D conformation is not provided in the search results. For a detailed molecular structure analysis, it would be beneficial to use specialized software or databases that can generate a visual structure based on the molecular formula.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts. For detailed information on the chemical reactions of this compound, it would be necessary to refer to specific scientific literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of this compound are mentioned in the search results2. However, the specific values are not provided. For detailed physical and chemical properties, it would be necessary to refer to specific scientific literature or databases.


Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure analysis of closely related compounds, such as sulfanyl-substituted amino 1,4-naphthoquinone derivatives, are fundamental in understanding the chemical and physical properties of new synthetic molecules. These studies often involve single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate structural configurations and potential applications in materials science and medicinal chemistry (Ramazani et al., 2011).

Medicinal Chemistry and Drug Design

  • Research on compounds with similar structural motifs includes developing novel pharmaceuticals, where the focus might be on the synthesis of conformationally constrained tryptophan derivatives for peptide or peptoid conformation elucidation. Such studies are crucial for drug design, offering insights into the conformational preferences of drug molecules and their interactions with biological targets (Horwell et al., 1994).

Organic Synthesis and Catalysis

  • The development of novel synthetic routes and catalysts for creating sulfanyl, sulfinyl, and sulfonyl compounds is another area of research. Such compounds are valuable intermediates in organic synthesis, leading to the creation of a wide array of products with potential applications in pharmaceuticals, agrochemicals, and materials science (Kantam et al., 2010).

Environmental Biotechnology

  • The biodegradation of sulfonated aromatic compounds, such as sulfanilic acid, by specific bacterial strains offers insights into environmental biotechnology applications. These include bioremediation strategies for the detoxification of industrial waste and the sustainable degradation of xenobiotic compounds (Hegedűs et al., 2017).

Advanced Materials and Chemiluminescence

  • The synthesis and characterization of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, along with their chemiluminescent properties, are studied for potential applications in bioanalytical assays, imaging techniques, and the development of novel luminescent materials (Watanabe et al., 2010).

Safety And Hazards

The specific safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical substances with appropriate safety measures. For detailed safety and hazard information, it would be necessary to refer to the Material Safety Data Sheet (MSDS) for this compound or refer to specific scientific literature or databases.


Future Directions

The future directions or potential applications for this compound are not specified in the search results. The potential uses of a chemical compound can be diverse and depend on various factors such as its physical and chemical properties, mechanism of action, and the field of study. For detailed information on the future directions of this compound, it would be necessary to refer to specific scientific literature or databases.


Please note that this analysis is based on the available search results and for more detailed and specific information, it’s recommended to refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

1-(1-ethynylcyclohexyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-16(11-5-4-6-12-16)17-15(19)18-22(20,21)14-9-7-13(2)8-10-14/h1,7-10H,4-6,11-12H2,2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTKDLZIDUKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2(CCCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane

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